molecular formula C21H17FN2O5S B2982012 4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922034-66-0

4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2982012
CAS No.: 922034-66-0
M. Wt: 428.43
InChI Key: UNZBOARNWNJWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine sulfonamide class, characterized by a fused tricyclic oxazepine core linked to a substituted benzenesulfonamide moiety. Key structural features include:

  • Ethoxy and fluoro substituents: A 4-ethoxy-3-fluoro substitution pattern on the benzenesulfonamide ring.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O5S/c1-2-28-19-10-8-14(12-16(19)22)30(26,27)24-13-7-9-18-15(11-13)21(25)23-17-5-3-4-6-20(17)29-18/h3-12,24H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZBOARNWNJWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the dibenzo[b,f][1,4]oxazepine core This can be achieved through a cyclization reaction of appropriate precursors, such as amines and carboxylic acids or their derivatives

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups, such as hydroxyl, amino, or halogenated compounds.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several scientific research applications. It can be employed as a building block in the synthesis of more complex molecules. The compound may be studied for its potential biological activity, including interactions with enzymes or receptors, and research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Moreover, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Chemical Reactions
This compound can undergo various chemical reactions:

  • Oxidation The compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used. Oxidation may yield ketones or carboxylic acids.
  • Reduction Reduction reactions can be performed to modify the functional groups within the molecule. Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed, and reduction could produce alcohols or amines.
  • Substitution The ethoxy and fluoro groups can be substituted with other functional groups using appropriate reagents. Nucleophilic or electrophilic reagents can be used under controlled conditions to achieve substitution reactions.

Mechanism of Action

The mechanism by which 4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with five structurally related dibenzo-oxazepine derivatives, focusing on substituent effects and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Benzenesulfonamide) Substituents (Oxazepine Core) Key Features
Target Compound : 4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide C₂₂H₁₉FN₂O₅S* ~442.46* 4-ethoxy, 3-fluoro None (unsubstituted core) Ethoxy group increases steric bulk; fluoro enhances electron-withdrawing effects.
4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide C₂₀H₁₅FN₂O₄S 398.41 4-fluoro 10-methyl Methyl on oxazepine enhances lipophilicity; simpler substitution pattern.
4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide C₂₁H₁₇FN₂O₄S 412.44 4-fluoro, 3-methyl 8-methyl Methyl on benzenesulfonamide and oxazepine increases hydrophobicity.
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide C₂₁H₁₇FN₂O₄S 412.40 4-fluoro 8,10-dimethyl Dual methyl groups on oxazepine may improve metabolic stability.
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide C₂₃H₁₇F₃N₂O₃ 426.40 2-(trifluoromethyl)benzamide (not sulfonamide) 10-ethyl Trifluoromethyl group introduces strong electron-withdrawing effects; benzamide replaces sulfonamide.

Key Structural and Functional Differences

a) Substituent Effects on the Benzenesulfonamide Ring
  • Electron-withdrawing groups (EWGs): The target compound’s 3-fluoro and 4-ethoxy substituents create a mixed electronic profile, balancing EW (fluoro) and steric/electron-donating (ethoxy) effects.
  • Methyl vs. Ethoxy : The 3-methyl substituent in increases hydrophobicity but may reduce solubility compared to the ethoxy group in the target compound.
b) Modifications to the Oxazepine Core
  • Alkyl substituents : Methyl () or ethyl () groups on the oxazepine nitrogen (position 10) enhance lipophilicity and may influence metabolic stability. The target compound’s unsubstituted core could favor hydrogen bonding but may be prone to oxidation.
  • Dual methyl groups (): The 8,10-dimethyl substitution likely improves steric protection of the ketone group, reducing susceptibility to enzymatic degradation.
c) Functional Group Replacements
  • Sulfonamide vs. Benzamide : The trifluoromethylbenzamide in replaces the sulfonamide, altering hydrogen-bonding capacity and acidity. Sulfonamides (target compound, ) are stronger acids (pKa ~1–2) due to the sulfonyl group, which may affect target binding .

Biological Activity

The compound 4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic molecule that has garnered interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and comparative analyses with similar compounds.

Structural Overview

The compound comprises several notable functional groups:

  • Ethoxy Group : Enhances solubility and may influence biological interactions.
  • Fluoro Group : Known for enhancing biological activity through increased lipophilicity and potential interactions with biological targets.
  • Dibenzo[b,f][1,4]oxazepine Core : Provides a scaffold that may interact with various biological receptors or enzymes.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC22H20N2O5S
Molecular Weight424.5 g/mol
Key Functional GroupsEthoxy, Fluoro, Sulfonamide

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the fluoro group may enhance binding affinity due to halogen bonding interactions, which can stabilize the ligand-receptor complex.

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant biological activities. For instance, studies on related dibenzo oxazepines have shown:

  • Inhibition of Enzymes : Compounds have been evaluated for their inhibitory effects on cholinesterases and cyclooxygenases, which are crucial in neurodegenerative diseases and inflammation .
  • Antioxidant Activity : Some derivatives have demonstrated free radical scavenging capabilities, suggesting potential protective effects against oxidative stress .

Case Studies

  • Cholinesterase Inhibition :
    • A study highlighted that certain dibenzo oxazepine derivatives showed promising inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease therapy. The most active compounds exhibited IC50 values ranging from 5.4 μM to 19.2 μM against these enzymes .
  • Cytotoxicity Tests :
    • Compounds structurally similar to this compound were tested against various cancer cell lines (e.g., MCF-7). Results indicated moderate cytotoxic effects, particularly in those with enhanced lipophilicity due to fluorination.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Table 2: Comparison of Biological Activities

Compound NameAChE Inhibition (IC50 μM)BChE Inhibition (IC50 μM)Cytotoxicity (MCF-7)
This compoundTBDTBDTBD
N-(2-Hydroxyethyl)-3-[6-Oxo-dibenzo[b,f][1,4]oxazepin]benzenesulfonamide10.47.7Moderate
N-Methyl-N-(6-fluoro-dibenzo[b,f][1,4]oxazepin)benzenesulfonamide18.115.6Low

Q & A

Basic Research Question

  • 1H/13C NMR : Critical for confirming regiochemistry of the ethoxy and fluoro substituents. For example, fluorine-induced deshielding in 19F NMR (~ -120 ppm) distinguishes ortho/para substitution .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 475.12).
  • X-ray crystallography : Resolves ambiguities in stereochemistry of the dibenzo-oxazepine ring .

Advanced Consideration : Conflicting NOESY/ROESY data may arise due to conformational flexibility in the oxazepine ring. Use variable-temperature NMR to assess dynamic behavior .

How can computational chemistry predict the reactivity or stability of this sulfonamide derivative?

Advanced Research Question

  • DFT Calculations : Model the electronic effects of the ethoxy and fluoro groups on sulfonamide acidity (pKa prediction). Fluorine’s electron-withdrawing nature lowers the pKa, enhancing hydrogen-bonding potential .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies. Focus on the sulfonamide’s role in binding pocket penetration .

Methodological Note : Validate computational models with experimental solubility and stability data (e.g., pH-dependent degradation studies).

What are the challenges in optimizing the yield of the dibenzo-oxazepine ring formation?

Advanced Research Question
Key challenges include:

  • Byproduct Formation : Competing dimerization or over-oxidation. Mitigate using slow addition of reagents and low temperatures (0–5°C) .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) may improve cyclization efficiency but risk heavy-metal contamination. Consider enzyme-mediated alternatives for greener synthesis .

Data-Driven Optimization : Design a factorial experiment (e.g., varying solvent polarity, temperature, and catalyst loading) to identify optimal conditions .

How do electronic effects of substituents influence the compound’s chemical behavior?

Advanced Research Question

  • Ethoxy Group : Electron-donating (+I effect) stabilizes the sulfonamide’s negative charge, enhancing solubility in polar solvents.
  • Fluoro Substituent : Electron-withdrawing (-I effect) increases electrophilicity of the sulfonamide sulfur, affecting nucleophilic substitution kinetics .

Experimental Validation : Perform Hammett studies using substituted analogs to quantify substituent effects on reaction rates .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC50 values may stem from differential membrane permeability in varying pH environments .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across datasets. Prioritize studies with rigorous controls (e.g., sham-treated cohorts) .

What strategies are recommended for scaling up synthesis while maintaining purity?

Advanced Research Question

  • Purification : Use membrane-based separation (e.g., nanofiltration) to remove low-molecular-weight impurities .
  • Process Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor intermediate formation in real time .

Basic Research Question

  • Frontier Molecular Orbital (FMO) Theory : Predicts sites of nucleophilic/electrophilic attack on the sulfonamide group .
  • Marcus Theory : Models electron-transfer kinetics during redox reactions involving the oxazepine ring .

Methodological Note : Correlate theoretical predictions with experimental kinetic isotope effects (KIE) for validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.